4-Imidazolidinone, 5-(1-methylethylidene)-3-(phenylmethyl)-2-thioxo-

Description

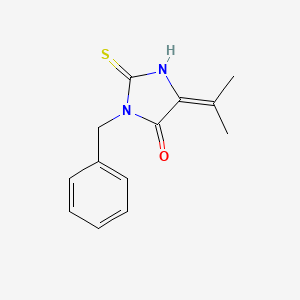

This compound belongs to the 5-arylidene/alkylidene-2-thioxoimidazolidin-4-one family, characterized by a central imidazolidinone ring with a thioxo group at position 2 and substituents at positions 3 and 5. The 5-(1-methylethylidene) group (isopropylidene) introduces a branched alkylidene moiety, while the 3-(phenylmethyl) (benzyl) group provides aromatic bulk. Such derivatives are synthesized via condensation reactions involving thiohydantoins or substituted amino acids with aldehydes or isothiocyanates .

Properties

CAS No. |

61632-46-0 |

|---|---|

Molecular Formula |

C13H14N2OS |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

3-benzyl-5-propan-2-ylidene-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H14N2OS/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,17) |

InChI Key |

WRKCCAXWIHXGEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C(=O)N(C(=S)N1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of benzylamine with an appropriate isothiocyanate, followed by cyclization and subsequent reactions to introduce the propan-2-ylidene group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or acidic/basic conditions to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioxo group or to modify the imidazolidinone ring.

Substitution: The benzyl group or the propan-2-ylidene group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Biological Research: It can be used as a probe to study various biological processes and interactions.

Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(propan-2-ylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Substituent Diversity: The target compound’s 5-isopropylidene group is unique compared to aromatic (e.g., benzylidene) or heteroaromatic (e.g., thienyl) substituents in analogs. The 3-benzyl group in the target compound contrasts with simpler phenyl or substituted aryl groups in analogs (e.g., 3-p-tolyl in 5a). Benzyl groups are known to enhance lipophilicity, which could influence membrane permeability in biological systems .

Synthetic Flexibility :

- Microwave-assisted synthesis (e.g., for thienyl derivatives) reduces reaction times compared to traditional condensation methods used for the target compound .

- Methylation at position 2 (e.g., conversion of 2-thioxo to 2-methylthio in 7f ) is a common derivatization strategy to modulate electronic properties .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | ¹H NMR Key Signals (δ, ppm) | Spectral Features |

|---|---|---|---|

| Target compound | Not reported | Predicted: ~2.3 (isopropyl CH3), 4.3 (CH2Ph) | IR: C=S stretch ~1200 cm⁻¹ |

| 7f (3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-imidazolidinone) | 218–220 | 2.32 (s, CH3), 7.15–8.01 (aryl H) | Diagnostic singlet for S-CH3 at 2.63 ppm |

| 5-(3-Thienylmethylene)-3-phenyl derivative | Not reported | 6.95 (vinyl CH), 7.53 (thienyl H) | Predicted pKa ~10.2 |

- NMR Trends : Arylidene protons in analogs (e.g., 7.15–8.01 ppm in 7f ) resonate downfield compared to alkylidene protons in the target compound, reflecting electronic differences .

- Thermal Stability : Higher melting points in arylidene derivatives (e.g., 218–220°C for 7f ) suggest greater crystallinity compared to alkylidene analogs .

Pharmacological and Biochemical Activity

Table 3: Bioactivity Comparison

- Structure-Activity Relationships: Arylidene substituents with electron-withdrawing groups (e.g., 4-Cl in 5a) enhance antimicrobial potency, likely by improving electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.